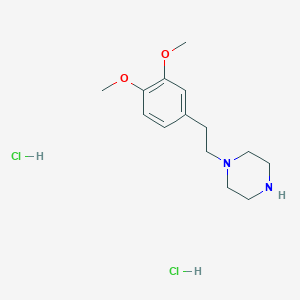
1-(3,4-二甲氧基苯乙基)哌嗪二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride is a chemical compound known for its role as a sigma-1 receptor agonist. This compound has been studied for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders. It is characterized by its molecular formula C14H24Cl2N2O2 and a molecular weight of 323.26 g/mol .
科学研究应用
1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
Target of Action
Related compounds such as piperazine are known to have anthelmintic properties, suggesting that they may target parasitic worms .
Mode of Action
Piperazine, a related compound, is known to paralyze parasites, allowing the host body to easily remove or expel the invading organism
Pharmacokinetics
In a related study, male Wistar rats were injected with a sigma-1 receptor agonist for 5 days starting on day 2 after a stroke
生化分析
Biochemical Properties
1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride is known to interact with the sigma-1 receptor (Sig-1R) . The Sig-1R is a chaperone protein that modulates various biochemical processes, including ion channel activity, cell survival, and differentiation
Cellular Effects
In studies involving animal models, 1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride has been shown to modulate microglia function . Microglia are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system
Molecular Mechanism
It is known to act as a Sig-1R agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the activation of the Sig-1R can modulate various cellular processes .
Dosage Effects in Animal Models
In animal models, 1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride has been administered via injection
准备方法
The synthesis of 1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride can be compared with other sigma-1 receptor agonists, such as:
1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride: This compound has similar sigma-1 receptor agonist properties but may differ in its pharmacokinetic profile and therapeutic applications.
1-(3,4-Dimethoxyphenethyl)-4-(2-phenoxyethyl)piperazine dihydrochloride:
The uniqueness of 1-(3,4-Dimethoxyphenethyl)piperazine dihydrochloride lies in its specific binding affinity and efficacy at sigma-1 receptors, making it a valuable compound for research and therapeutic development.
属性
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-13-4-3-12(11-14(13)18-2)5-8-16-9-6-15-7-10-16;;/h3-4,11,15H,5-10H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFDRSMJCUJKPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CCNCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2537857.png)
![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)
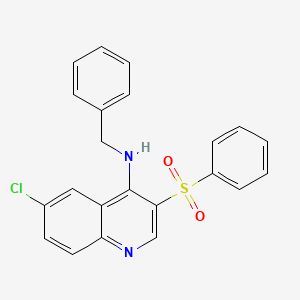

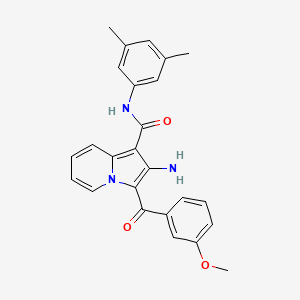
![(2E)-2-(BENZENESULFONYL)-3-[(3,5-DIMETHYLPHENYL)AMINO]-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE](/img/structure/B2537863.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2537864.png)
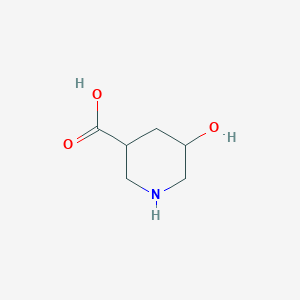
![N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)
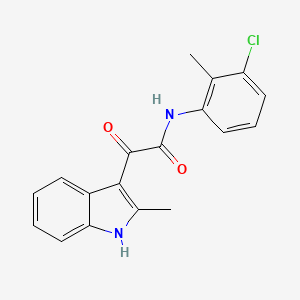
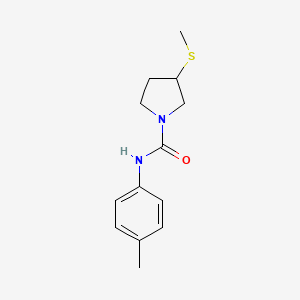
![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2537874.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide](/img/structure/B2537877.png)
![N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)thiophene-3-carboxamide](/img/structure/B2537878.png)
